
季戊四醇三烯丙醚
描述
Pentaerythritol triallyl ether, also known as Allyl pentaerythritol, is a technical grade compound with a linear formula of C(CH2OCH2CH=CH2)x(CH2OH)y . It is used as a crosslinker for polymers and a polymerization inhibitor. It is also used in the production of pharmaceutical preparations and film-forming polymers .
Synthesis Analysis
The synthesis of Pentaerythritol triallyl ether involves the use of pentaerythritol, pentaerythritol triallyl ether, tetrabutylammonium bromide, and a 50% aqueous solution . The reaction scheme includes a base-catalyzed multiple-addition reaction between acetaldehyde and 3 equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde .Molecular Structure Analysis
The molecular structure of Pentaerythritol triallyl ether is represented by the SMILES string OCC(COCC=C)(COCC=C)COCC=C . Its chemical formula is C14H24O4 .Chemical Reactions Analysis
Pentaerythritol triallyl ether is involved in various chemical reactions. It is used in the synthesis of many polyfunctionalized products due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons . It also participates in the formation of ethers in the pentaerythritol reaction when the reaction is conducted with alcohols as solvents .Physical And Chemical Properties Analysis
Pentaerythritol triallyl ether is a clear colorless liquid with a density of 0.985 g/cm3 at 25 °C . It has a boiling point of 100 °C at 0.1 mmHg and a refractive index of 1.465 .科学研究应用
- Applications: Used in the production of superabsorbent polymers (SAP), unsaturated polyesters, UV-curing resins, and polyurethane resins .
- Applications: SMPs with tunable thermoresponsive properties for biomedical devices, smart textiles, and actuators .
Polymer Crosslinking Agent
Acrylic Polymer Thickeners
Film-Forming Polymers
Shape Memory Polymers
Adhesives and Sealants
Polymerization Inhibitor
安全和危害
Pentaerythritol triallyl ether is classified as an Aquatic Chronic 3 substance, indicating it is harmful to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . In case of fire, CO2, powder, or water spray can be used to extinguish it .
作用机制
Target of Action
Pentaerythritol triallyl ether is primarily used as a crosslinker for polymers and a polymerization inhibitor . Its primary targets are therefore the polymer chains in various materials, where it plays a crucial role in determining the physical and chemical properties of the final product .
Mode of Action
The compound contains multiple allyl groups that can participate in a variety of reactions, such as addition reactions, oxidation reactions, and polymerization reactions . These reactions allow Pentaerythritol triallyl ether to form cross-links between polymer chains, thereby modifying the structure and properties of the material .
Biochemical Pathways
Pentaerythritol triallyl ether is involved in the thiol-ene reaction pathway , a type of addition reaction . This pathway allows the compound to form cross-links between polymer chains, thereby affecting the material’s properties .
Result of Action
The primary result of Pentaerythritol triallyl ether’s action is the formation of cross-links between polymer chains . This can significantly alter the properties of the material, including its hardness, flexibility, and resistance to various environmental factors . It’s also used as a polymerization inhibitor, preventing the polymer chains from reacting further and maintaining the desired properties of the material .
Action Environment
The action of Pentaerythritol triallyl ether can be influenced by various environmental factors. For example, the efficiency of the cross-linking process can be affected by the temperature and the presence of other chemicals . Additionally, the stability of the compound and its efficacy as a crosslinker or polymerization inhibitor can be influenced by factors such as light, heat, and the presence of oxygen .
属性
IUPAC Name |
3-prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-4-7-16-11-14(10-15,12-17-8-5-2)13-18-9-6-3/h4-6,15H,1-3,7-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWKWGEFZTOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)(COCC=C)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044806 | |
| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentaerythritol triallyl ether | |
CAS RN |
1471-17-6 | |
| Record name | Pentaerythritol triallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-09536 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-(2-propen-1-yloxy)-2,2-bis[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Prop-2-en-1-yloxy)-2,2-bis[(prop-2-en-1-yloxy)methyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(allyloxy)-2,2-bis[(allyloxy)methyl]propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL PENTAERYTHRITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1PKB14FG8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Pentaerythritol triallyl ether in material science?
A1: Pentaerythritol triallyl ether (PETAE) is primarily used as a crosslinking agent in the synthesis of polymer networks. Its three allyl groups can react with thiol groups via thiol-ene reactions, leading to the formation of crosslinked structures. This property makes PETAE useful for modifying the thermal and mechanical properties of various polymers. For example, PETAE has been successfully incorporated into:
- Thiol-ene networks: PETAE enhances the glass transition temperature and influences the mechanical properties of thiol-ene networks based on pentaerythritol tetra(3-mercaptopropionate) (PETMP) and monomers like pentaerythritol triallyl ether (APE) or allyl isocyanurate (TTT). []
- Biodegradable elastomers: PETAE, due to its hydrophilic and soft nature, can be used as a crosslinker to tune the properties of poly(lactide)-poly(ethylene glycol)-poly(lactide) (PLA-PEG-PLA) based degradable elastomers for biomedical applications. []
- Hydrogel composite membranes: PETAE acts as a crosslinker in the fabrication of polyethersulfone (PES) ultrafiltration membranes, impacting their fouling resistance and selectivity properties. []
Q2: How does the concentration of Pentaerythritol triallyl ether affect the properties of polymer networks?
A2: The concentration of PETAE plays a crucial role in determining the final properties of the polymer networks.
- Water permeability and selectivity: In hydrogel composite membranes, PETAE concentration influences both water flux and molecular weight cut-off, indicating its role in controlling pore size and membrane structure. []
Q3: Are there any known toxicity concerns associated with Pentaerythritol triallyl ether?
A3: While PETAE itself is not extensively studied for toxicity, research suggests potential concerns due to its metabolic pathway. A QSAR study highlighted that PETAE can be metabolized into acrolein, a known toxic electrophile. [] This metabolic conversion involves a monooxygenase-mediated free radical proton abstraction followed by enzymatic hydroxylation and decomposition. Acrolein can then react with nucleophilic groups in biological macromolecules, potentially leading to toxicity. []
Q4: What analytical techniques are used to characterize Pentaerythritol triallyl ether and its incorporation into polymers?
A4: Several analytical techniques are employed to characterize PETAE and its effects on polymer properties:
- Real-time FTIR: This technique monitors the photopolymerization kinetics of PETAE containing formulations, providing information about reaction rates and conversion. []
- Dynamic thermomechanical analysis (DMTA): DMTA helps determine the glass transition temperature (Tg) of the polymer networks, which is influenced by the crosslinking density and flexibility imparted by PETAE. []
- Thermogravimetric analysis (TGA): This technique assesses the thermal stability of the polymer networks containing PETAE, providing information about their degradation behavior. []
- Microscopic measurements: Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the morphology and structure of PETAE-containing polymer networks, particularly in membrane applications. []
Q5: What are the environmental considerations related to Pentaerythritol triallyl ether?
A5: While specific environmental impact studies on PETAE are limited in the provided research, its potential to degrade into acrolein raises concerns. [] Acrolein is known for its toxicity to aquatic life. Therefore, appropriate waste management and potential mitigation strategies, such as exploring biodegradable alternatives to PETAE, are crucial for responsible use and disposal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)
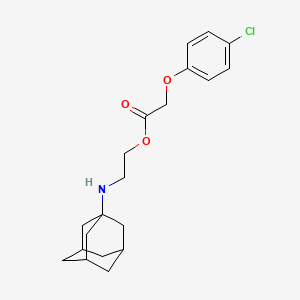
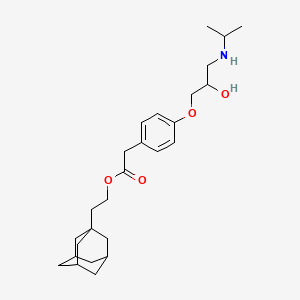
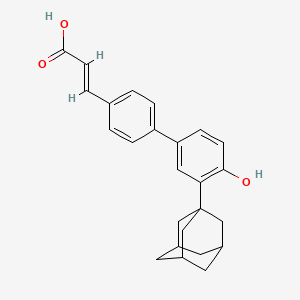
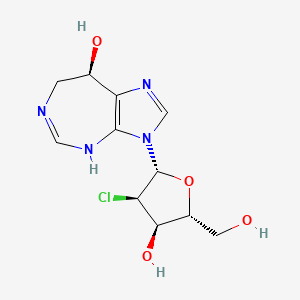
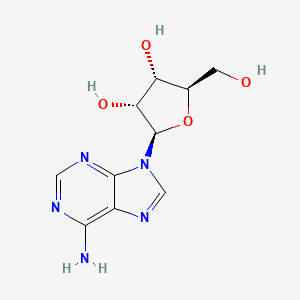

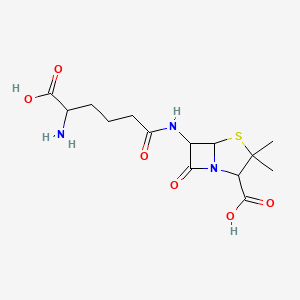

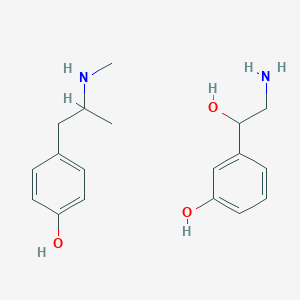

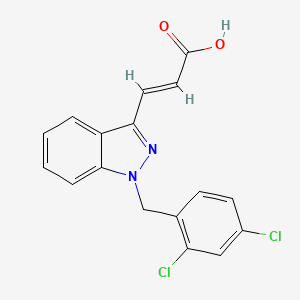

![2,4-Pyrimidinediamine, 5-[5-iodo-4-methoxy-2-(1-methylethyl)phenoxy]-](/img/structure/B1665037.png)